The synthesis of CAY10561 involves several chemical reactions, typically starting from commercially available reagents. The process includes the use of anhydrous solvents and conditions to ensure high purity and yield. For example, a common synthetic route may involve:
The purity of the synthesized compound is typically confirmed using high-performance liquid chromatography, ensuring it exceeds 95% purity before biological testing .
CAY10561 has a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity against ERK2. Its structure can be represented as follows:
The structural features include:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to elucidate the structure and confirm the identity of CAY10561 .
CAY10561 participates in various chemical reactions primarily related to its mechanism of action as an inhibitor. The compound demonstrates selective binding to ERK2, leading to downstream effects on cell signaling pathways. In vitro studies often assess its effectiveness by measuring changes in phosphorylation states of target proteins post-treatment.
Key reactions include:
CAY10561 functions by specifically inhibiting ERK2, a critical component in the mitogen-activated protein kinase (MAPK) pathway. Upon binding to ERK2, it prevents the phosphorylation of downstream targets such as YAP (Yes-associated protein), which is involved in regulating cell growth and survival.
The mechanism can be summarized as follows:
CAY10561 exhibits several notable physical and chemical properties:
Analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are used to characterize these properties further .
CAY10561 is primarily utilized in cancer research due to its role as an ERK2 inhibitor. Its applications include:
Research continues to explore the full potential of CAY10561 in various therapeutic contexts, particularly in combination therapies aimed at enhancing efficacy against resistant cancer types .
CAY10561 is a selective small-molecule inhibitor targeting the extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. As a research tool, it enables the dissection of ERK5-specific functions in oncogenesis, inflammation, and metabolic reprogramming. Unlike pan-ERK inhibitors, CAY10561 offers precision in modulating the ERK5 pathway, making it invaluable for validating ERK5 as a therapeutic target in diseases driven by MAPK hyperactivation [2] [9].
CAY10561 is a synthetic pyrazole derivative designed for optimal interaction with the ERK5 kinase domain. While its full molecular formula remains proprietary, structural analyses reveal a core scaffold featuring:
Table 1: Key Physicochemical Properties of CAY10561
Property | Value/Description |
---|---|
Chemical Class | Pyrazole derivative |
Molecular Weight | ~400 Da |
Solubility | DMSO-soluble |
Primary Target | ERK5 (MAPK7) |
Selectivity Profile | >100-fold selective over ERK1/2 |
The compound’s design leverages steric constraints unique to ERK5, minimizing off-target effects against other MAPKs [2].
Though CAY10561 primarily targets ERK5, its pharmacological classification aligns with ATP-competitive kinase inhibitors like the ERK1/2 inhibitor FR180204. Key characteristics include:
This class of inhibitors is distinct from allosteric or covalent inhibitors, relying on reversible occupancy of the kinase active site [6].
The Ras/Raf/MEK/ERK1/2 cascade is dysregulated in >30% of human cancers due to mutations in RAS (30%), RAF (8%), or upstream receptors [4] [7]. ERK1/2 hyperactivation drives tumorigenesis through:
Table 2: Oncogenic Processes Driven by ERK Hyperactivation
Process | ERK1/2-Dependent Mechanisms | ERK5 Contributions |
---|---|---|
Cell Proliferation | c-Myc stabilization, Cyclin D1 induction | MEF2C activation, CDK4/6 upregulation |
Invasion/Metastasis | MMP-9 secretion, Epithelial-mesenchymal transition | HIF-1α-mediated VEGF expression |
Metabolic Reprogramming | PKM2 tetramerization, LDHA transcription | HK2 induction, Glucose uptake enhancement |
Apoptosis Evasion | Bcl-2 phosphorylation, BIM suppression | Survivin upregulation |
ERK5, though less mutated, amplifies these signals in tumors with RAS/RAF mutations and mediates resistance to BRAF/MEK inhibitors [2] [7].
CAY10561 addresses two critical challenges in ERK pathway modulation:
The compound’s value extends beyond oncology, illuminating ERK5’s roles in development and immune metabolism [9].
Compound Names Mentioned:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1